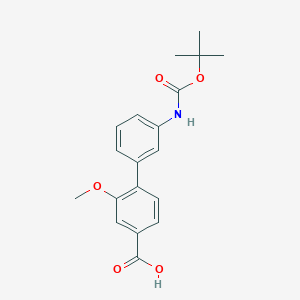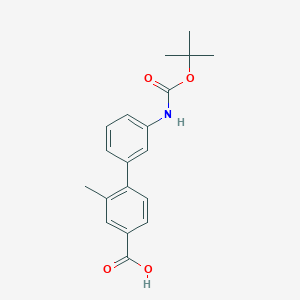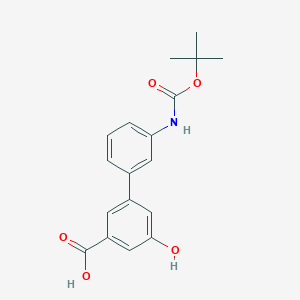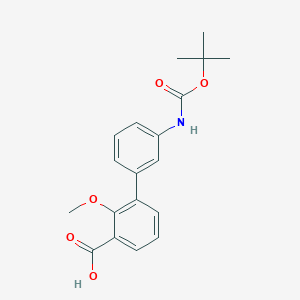
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% (4-BOC-APMBA), is an organic compound commonly used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and its chemical structure consists of a benzene ring with a carboxylic acid group and an amino group, both substituted with 3-bromo-2-chloro-2-methylpropyl (BOC) groups. 4-BOC-APMBA is a valuable tool for researchers due to its wide range of applications, including as a reagent in various organic syntheses, as an inhibitor of enzymes, and as a ligand in affinity chromatography.
科学的研究の応用
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a widely used reagent in organic syntheses, and has been used in the synthesis of a variety of compounds, including peptides, amino acids, and nucleosides. It is also used as an inhibitor of enzymes, such as thrombin, and as a ligand in affinity chromatography. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential applications in drug delivery, as a potential inhibitor of the enzyme cyclooxygenase-2.
作用機序
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% acts as an inhibitor of enzymes, such as thrombin, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. In the case of thrombin, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% binds to the active site of the enzyme and prevents it from catalyzing the conversion of fibrinogen to fibrin, thus inhibiting the clotting of blood. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% are largely dependent on the application and concentration of the compound. In the case of thrombin inhibition, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the clotting of blood, thus reducing the risk of thrombosis. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme could potentially reduce inflammation and pain.
実験室実験の利点と制限
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments due to its wide range of potential applications. It is easy to synthesize and is generally inexpensive, making it a cost-effective reagent. Additionally, the compound is stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% in laboratory experiments. The compound is toxic, and should be handled with care. Additionally, the compound is not soluble in water, so it must be used in an organic solvent.
将来の方向性
There are many potential future directions for 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% research. One potential direction is the development of new methods for the synthesis of the compound. Additionally, research could be conducted to explore the potential applications of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% in drug delivery and as an inhibitor of enzymes, such as cyclooxygenase-2. Additionally, research could be conducted to explore the potential biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%, as well as its potential toxicity. Finally, research could be conducted to explore the potential of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% as a ligand in affinity chromatography.
合成法
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is synthesized by reacting 3-methoxybenzoic acid with 3-bromo-2-chloro-2-methylpropyl (BOC) anhydride. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The reaction is generally carried out at a temperature of 0-5°C, and the reaction time is dependent on the desired yield.
特性
IUPAC Name |
3-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)15-9-8-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEBBWCBPQXLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)









